[1,1'-Binaphthalene]-2,2'-diamine

Catalog No.
S1514969
CAS No.
18531-95-8
M.F
C20H16N2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Binaphthalene]-2,2'-diamine

CAS Number

18531-95-8

Product Name

[1,1'-Binaphthalene]-2,2'-diamine

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2

InChI Key

DDAPSNKEOHDLKB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N

Synonyms

1,1'-binaphthyl-2,2'-diamine

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N

Asymmetric Catalysis

BINOL is a versatile building block for the synthesis of chiral ligands used in asymmetric catalysis. These ligands are crucial for promoting the formation of one enantiomer of a product molecule over another in chemical reactions. BINOL-derived ligands can be designed to bind specifically to one enantiomer of a starting material, leading to the selective formation of the desired product with high enantiomeric purity.

Several classes of chiral ligands are derived from BINOL, including:

  • BINAP: 1,1'-Binaphthyl-2,2'-diylphosphine oxide
  • Noyori catalyst: A bis(phosphoric acid) ligand derived from BINOL, used in various asymmetric hydrogenation reactions
  • Scandadium(III) catalysts: BINOL-based ligands are used in Sc(III)-catalyzed aldol reactions and other asymmetric transformations

The success of BINOL-derived ligands in asymmetric catalysis lies in their ability to:

  • Form strong and selective interactions with substrates: The chiral environment of BINOL allows for specific interactions with one enantiomer of a substrate, directing the reaction towards the desired product.
  • Tune the catalytic activity: By modifying the substituents on the BINOL backbone, researchers can adjust the electronic and steric properties of the ligand, fine-tuning its catalytic activity for specific reactions.

Other Applications

Beyond asymmetric catalysis, BINOL finds applications in other areas of scientific research:

  • Chiral recognition and separation: BINOL derivatives can be used to recognize and separate enantiomers of various molecules, often used in analytical and preparative chemistry .
  • Sensor development: BINOL-based materials can be used to develop sensors for detecting specific molecules, with potential applications in environmental monitoring and medical diagnostics.
  • Liquid crystals: BINOL derivatives exhibit liquid crystalline properties, finding potential applications in display technologies and other optical devices.

[1,1'-Binaphthalene]-2,2'-diamine, commonly referred to as DABN, is a chiral organic compound characterized by its unique structure consisting of two naphthalene rings linked at the 1 and 1' positions with amine groups at the 2 and 2' positions. This compound exists in two enantiomeric forms: (R)-(+)-DABN and (S)-(-)-DABN, which are non-superimposable mirror images of each other. The rigidity of the binaphthalene unit restricts rotation around the carbon-carbon bond, enhancing its chirality and allowing for efficient molecular packing, which influences its physical properties such as melting point and crystal formation .

The specific mechanism of action of DABN depends on the application. Here are two potential areas of interest:

  • Asymmetric Catalysis: (S)-(-)-DABN can act as a chiral ligand in asymmetric catalysis, influencing the stereochemical outcome of reactions by creating a chiral environment around the reaction center. However, detailed descriptions of the mechanism for specific reactions are beyond the scope of this analysis.
  • Anti-cancer Activity: Studies suggest that (S)-(-)-DABN exhibits anti-cancer properties, potentially by inhibiting fatty acid biosynthesis in cancer cells. The exact mechanism underlying this activity remains under investigation.
  • Skin and eye irritation: DABN may cause irritation upon contact with skin and eyes [].
  • Respiratory irritation: Inhalation of DABN dust or vapor may irritate the respiratory tract [].
  • Environmental impact: The disposal of DABN should follow proper regulations to minimize environmental impact [].
, particularly in asymmetric catalysis. Its amine groups can participate in nucleophilic substitutions and can form coordination complexes with metal ions, making it a valuable ligand in catalysis. The compound's chirality allows it to selectively promote reactions that favor one enantiomer over another, which is crucial in the synthesis of pharmaceuticals and fine chemicals .

DABN exhibits notable biological activities, including potential applications in cancer research. Studies have indicated that its derivatives can inhibit specific proteasome subunits, which are critical in regulating cellular processes such as apoptosis and cell cycle progression. This inhibition can lead to reduced proliferation of cancer cells . Additionally, its chiral nature allows for the development of compounds with enhanced selectivity and potency in biological systems .

Several methods exist for synthesizing [1,1'-Binaphthalene]-2,2'-diamine:

  • Condensation Reaction: A common synthesis involves the condensation of 1,4-naphthoquinone with 2,2'-bipyridine in concentrated sulfuric acid and methanol. This method allows for the formation of the binaphthalene structure while introducing amine groups at the desired positions .
  • Reduction Techniques: Other methods may include the reduction of corresponding nitro or carbonyl precursors to achieve the desired amine functionality.

DABN is utilized in various fields due to its unique properties:

  • Asymmetric Catalysis: It serves as a chiral ligand in catalytic processes, promoting enantioselective reactions that are vital in synthesizing pharmaceuticals.
  • Material Science: Its rigid structure makes it suitable for developing advanced materials with specific optical properties.
  • Biological Research: DABN and its derivatives are explored for their potential therapeutic applications, particularly in cancer treatment .

Research on DABN has focused on its interactions with metal ions and other organic compounds. These studies reveal that DABN can form stable complexes with transition metals, enhancing catalytic activity in various reactions. Furthermore, its interaction with biological targets is under investigation to understand its mechanism of action in inhibiting proteasome activity and other cellular pathways .

DABN shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
[1,1'-Binaphthalene]-2,2'-diamineTwo naphthalene rings; aminesHigh chirality; effective chiral ligand
BINOL (1,1'-Bi-2-naphthol)Two naphthol units; hydroxylsUsed extensively in asymmetric synthesis
2-Amino-2'-hydroxy-1,1'-binaphthylHydroxyl group at 2' positionFunctions as a chiral ligand but less rigid
1,8-DiaminonaphthaleneSingle naphthalene; aminesLess complex structure; lower chiral specificity

DABN's unique combination of rigidity, chirality, and functionalization sets it apart from these similar compounds, making it particularly valuable in both synthetic and biological contexts.

Oxidative Coupling Approaches

Oxidative coupling of 2-naphthylamine represents one of the earliest methods for synthesizing racemic BINAM. This process typically employs stoichiometric oxidants such as iron(III) chloride or potassium ferricyanide under acidic conditions. For example, Kočovský and colleagues demonstrated that Fe³⁺-mediated oxidative coupling of 2-naphthylamine yields BINAM alongside 1,1'-bi(2-naphthol) (BINOL) and 2'-amino-1,1'-binaphthalen-2-ol (NOBIN) as byproducts [7]. The reaction proceeds via radical intermediates, where two naphthylamine units dimerize through C–C bond formation at the 1,1'-positions. However, this method suffers from moderate yields (40–58%) due to competing side reactions and challenges in separating BINAM from structurally similar byproducts [7].

Clemo and Dawson Hydrazine-Based Synthesis

In a landmark study, Clemo and Dawson reported the use of hydrazine hydrate to convert 2-naphthol into BINAM via a Bucherer-type reaction [4]. This method involves treating 2-naphthol with excess hydrazine hydrate under reflux conditions, followed by sequential transformations to install the amine groups. While effective, the protocol requires harsh reaction conditions (e.g., prolonged heating) and generates stoichiometric amounts of byproducts, limiting its scalability [4]. Despite these drawbacks, this approach laid the groundwork for later modifications leveraging the Bucherer reaction’s reversibility.

Bucherer Reaction Modifications

The Bucherer reaction, which reversibly converts naphthols to naphthylamines in the presence of ammonia and sodium bisulfite, has been adapted for BINAM synthesis [5]. Key modifications include optimizing the ammonia-to-bisulfite ratio and employing elevated temperatures to drive the equilibrium toward the amine product. For instance, Lepetit and Bucherer demonstrated that 1,7-dihydroxynaphthalene could be converted to 7-amino-1-naphthol using this method, though yields for BINAM remained suboptimal [5]. Recent advancements have focused on catalytic additives to enhance regioselectivity and reduce reaction times.

Table 1: Classical Synthetic Methods for BINAM

MethodKey Reagents/ConditionsYield (%)Limitations
Oxidative Coupling [7]FeCl₃, HCl, 80°C40–58Byproduct formation
Clemo-Dawson [4]Hydrazine hydrate, refluxModerateHarsh conditions
Bucherer Reaction [5]NH₃, NaHSO₃, 150°C30–50Equilibrium limitations

Modern Synthetic Strategies

Catalytic Atroposelective [3] [3]-Sigmatropic Rearrangements

A breakthrough in enantioselective BINAM synthesis was achieved through catalytic [3] [3]-sigmatropic rearrangements. Li and colleagues developed a chiral phosphoric acid-catalyzed process where achiral N,N'-binaphthyl hydrazines undergo rearrangement to yield enantiomerically enriched BINAM derivatives [6]. This method achieves up to 95% enantiomeric excess (ee) by leveraging non-covalent interactions between the catalyst and substrate during the transition state [6]. Density functional theory (DFT) calculations revealed that proton transfer from the phosphoric acid to the hydrazine nitrogen initiates the rearrangement, followed by stereoselective C–C bond formation [6].

Organocatalytic Aryl-Aryl Bond Formation

The same team demonstrated that axially chiral phosphoric acids catalyze direct aryl-aryl bond formation between two aromatic rings, enabling de novo construction of the BINAM scaffold [6]. This metal-free approach uses N,N'-binaphthyl hydrazines as precursors, which rearrange into BINAM derivatives with excellent regio- and atroposelectivity. The reaction tolerates diverse substituents on the naphthalene rings, providing access to structurally varied BINAM analogs in 70–92% yield [6].

Diboron-Enabled [5] [5]-Sigmatropic Rearrangement

While diboron-mediated sigmatropic rearrangements have been explored for biaryl synthesis, no specific applications to BINAM production are documented in the provided literature. Further research is needed to evaluate the feasibility of this approach.

Hydrazine-Based Approaches for BINAM Construction

Modern hydrazine-based methods have improved upon classical protocols by incorporating catalytic systems. For example, molecularly imprinted polymers (MIPs) templated with (S)-(-)-1,1'-binaphthyl-2,2'-diamine (S-DABN) enable selective enrichment of BINAM enantiomers during solid-phase extraction [3]. These MIPs exhibit high binding affinity for S-DABN (45–69% recovery) and can be reused multiple times without significant loss of performance [3].

Table 2: Modern BINAM Synthesis Techniques

MethodCatalyst/ReagentYield (%)ee (%)
[3] [3]-Rearrangement [6]Chiral phosphoric acid70–9290–95
Organocatalytic Bond Formation [6]Chiral phosphoric acid85–9088–94
Hydrazine-MIP [3]Methacrylic acid-based MIP45–69N/A

Metal-Catalyzed Synthesis Methods

Palladium-Catalyzed Amination Reactions

Palladium catalysis has emerged as a powerful tool for constructing BINAM derivatives. A notable example involves Buchwald-Hartwig amination, where palladium complexes facilitate C–N bond formation between brominated naphthalenes and amines. For instance, N,N′-di(3-bromophenyl)-substituted BINAM was synthesized using Pd₂(dba)₃ and Xantphos as ligands, achieving >80% yield [1]. This method enables precise control over substitution patterns, making it ideal for synthesizing macrocyclic BINAM-containing compounds [1].

Copper-Mediated Coupling Processes

Copper-mediated Ullmann-type couplings have been explored for BINAM synthesis, though detailed protocols are scarce in the provided literature. Further studies are required to assess their efficacy compared to palladium-based systems.

Rhodium-Catalyzed Oxidative Coupling of Secondary Arylamines

Rhodium catalysts are not explicitly mentioned in the available sources, highlighting a gap in current methodologies.

Racemic BINAM Synthesis

Oxidative Coupling of 2-Naphthylamine

Racemic BINAM is commonly synthesized via Fe³⁺-mediated oxidative coupling of 2-naphthylamine. Zhang and coworkers optimized this process by employing a two-phase system (water/toluene) and reducing the reaction time to 24 hours, achieving 58% yield [7]. The addition of molecular sieves to absorb water further improved efficiency by shifting the equilibrium toward product formation [7].

Optimization of Reaction Parameters for High Yields

Key parameters influencing yield include:

  • Oxidant choice: FeCl₃ outperforms K₃[Fe(CN)₆] due to better solubility in organic solvents [7].
  • Temperature: Reactions conducted at 80°C minimize side product formation [7].
  • Solvent system: Biphasic systems enhance mass transfer and reduce hydrolysis [7].

Table 3: Optimization of Racemic BINAM Synthesis

ParameterOptimal ConditionYield Improvement
OxidantFeCl₃+18%
Temperature80°C+12%
SolventWater/toluene biphasic+15%

Classical Resolution Methods

Resolution via (+)-Camphor-10-sulfonate Salt Formation

Classical resolution of [1,1'-binaphthalene]-2,2'-diamine through salt formation with (+)-camphor-10-sulfonic acid represents one of the most established and reliable approaches for obtaining enantiomerically pure material [1]. The method exploits the differential solubility of diastereomeric salts formed between the chiral sulfonic acid and the racemic diamine.

The resolution process involves treating racemic [1,1'-binaphthalene]-2,2'-diamine with (+)-camphor-10-sulfonic acid in a carefully controlled solvent system. The optimal solvent composition comprises dichloromethane, ethanol, and water in specific ratios, which is critical for successful resolution [1]. The initially formed (+)-camphor-10-sulfonate diamine salt contains [1,1'-binaphthalene]-2,2'-diamine with 96:4 enantiomeric ratio, which can be enantioenriched to >99.5:0.5 by refluxing the suspended salt in the mixed solvent system [1].

The mechanism relies on the formation of a cocrystal complex between the chiral sulfonic acid and one enantiomer of the diamine, which exhibits preferential precipitation from solution. The stereoselective recognition occurs through multiple hydrogen bonding interactions between the sulfonate group and the amino functionalities, along with favorable π-π stacking interactions between the aromatic systems [1]. Recovery of the free amine is accomplished by treatment of the sulfonate salt with 1 M aqueous sodium hydroxide in diethyl ether, yielding enantiomerically pure [1,1'-binaphthalene]-2,2'-diamine [1].

The efficiency of this classical resolution method is demonstrated by its reproducibility and scalability, with theoretical yields approaching 50% for each enantiomer. The method has been extensively validated and represents a cornerstone technique in the preparation of enantiomerically pure [1,1'-binaphthalene]-2,2'-diamine derivatives [1]. The recovered (+)-camphor-10-sulfonic acid can be recycled for subsequent resolution cycles, making this approach economically viable for large-scale applications.

Crystallization Techniques for Enantiomeric Enrichment

Crystallization-based enantiomeric enrichment of [1,1'-binaphthalene]-2,2'-diamine represents a powerful complementary approach to salt formation methods. These techniques leverage the inherent differences in crystal packing and thermodynamic stability between enantiomers and their diastereomeric complexes with chiral auxiliaries [2].

The crystallization process typically involves the formation of cocrystals between [1,1'-binaphthalene]-2,2'-diamine and various chiral resolving agents. The solvent system plays a crucial role in determining the selectivity and efficiency of the crystallization process. Mixed solvent systems, particularly those containing dichloromethane, ethanol, and water, have proven most effective for achieving high enantiomeric excesses [1] [2].

Temperature control during crystallization is critical for optimizing both yield and enantiomeric excess. Lower temperatures generally favor the formation of more stable diastereomeric complexes, while controlled cooling rates can enhance the selectivity of the crystallization process. The crystallization can be further enhanced through seeding with enantiomerically pure material or through attrition-enhanced deracemization techniques [3].

Recent advances have demonstrated the application of preferential crystallization methods, where the crystallization conditions are optimized to selectively precipitate one enantiomer while maintaining the other in solution [4]. This approach can be particularly effective when combined with racemization catalysis, allowing for theoretical yields approaching 100% rather than the 50% limitation of classical resolution methods [2].

The structural factors influencing crystallization selectivity include the conformational rigidity of the binaphthyl backbone and the specific intermolecular interactions that stabilize the crystal lattice. The axial chirality of [1,1'-binaphthalene]-2,2'-diamine creates distinct packing arrangements that can be exploited for selective crystallization [2]. Understanding these structural factors is essential for developing more efficient crystallization-based resolution methods.

Catalytic Kinetic Resolution

Chiral Calcium Phosphate-Catalyzed Acylation

Recent developments in catalytic kinetic resolution have introduced chiral calcium phosphate-catalyzed acylation as a highly efficient method for resolving [1,1'-binaphthalene]-2,2'-diamine derivatives [5] [6]. This approach represents a significant advancement in the field, offering exceptional selectivity factors and broad substrate scope.

The method utilizes isobutyric anhydride as the acylating agent in the presence of chiral calcium phosphate catalyst and 4-morpholinopyridine as a co-catalyst. The reaction proceeds through selective acylation of one enantiomer of the racemic diamine, producing a mono-amide product while leaving the unreacted enantiomer unchanged [5] [6]. The selectivity factors achieved with this method are remarkable, with values reaching up to s = 127 for certain substrates [5] [6].

The catalytic system demonstrates excellent compatibility with various substitution patterns on the [1,1'-binaphthalene]-2,2'-diamine scaffold. 6,6'-Substituted derivatives are particularly well-suited for this reaction, maintaining high selectivity across a range of functional groups [5] [6]. The reaction conditions are mild, typically conducted at room temperature, making this method attractive for industrial applications.

The mechanism involves the formation of a chiral calcium phosphate-substrate complex that activates the acylating agent toward nucleophilic attack by the amine. The chiral environment created by the calcium phosphate catalyst provides the stereochemical control necessary for selective acylation of one enantiomer. The resulting mono-acylated product can be readily transformed back to the parent diamine through hydrolysis under acidic conditions [5] [6].

This method offers several advantages over traditional resolution techniques, including higher selectivity factors, milder reaction conditions, and the ability to recover both enantiomers in high purity. The scalability of the process has been demonstrated, making it suitable for preparative applications [5] [6]. The development of this catalytic approach represents a significant step forward in the efficient preparation of enantiomerically pure [1,1'-binaphthalene]-2,2'-diamine derivatives.

Brønsted Acid-Catalyzed Imine Formation

Brønsted acid-catalyzed imine formation followed by transfer hydrogenation has emerged as a powerful strategy for the kinetic resolution of [1,1'-binaphthalene]-2,2'-diamine derivatives [7] [8]. This approach combines the formation of imines from racemic [1,1'-binaphthalene]-2,2'-diamine derivatives with aldehydes under chiral phosphoric acid catalysis, followed by enantioselective reduction.

The process begins with the condensation of racemic N-protected [1,1'-binaphthalene]-2,2'-diamine with aromatic aldehydes in the presence of chiral phosphoric acid catalysts. The stereoselectivity of the imine formation step is controlled by the chiral environment provided by the phosphoric acid catalyst, which acts as both a Brønsted acid and a hydrogen-bonding donor [7] [8]. The bulky substituents on the phosphoric acid create a chiral pocket that discriminates between the two enantiomers of the diamine.

Following imine formation, the resulting products undergo transfer hydrogenation using Hantzsch esters as the hydride source. This reduction step is also catalyzed by the same chiral phosphoric acid, maintaining the stereochemical integrity established during imine formation. The overall process results in the selective consumption of one enantiomer of the starting material while leaving the other unchanged [7] [8].

The method demonstrates excellent compatibility with various N-protecting groups, including sulfonyl, aroyl, 2-naphthylmethyl, Fmoc, and amido groups. Functional group tolerance is also broad, accommodating halogen substitutions, trimethylsilyl groups, and other modifications at the 6- and 6'-positions of the binaphthyl scaffold [7] [8]. The selectivity factors achieved are typically greater than 50, with many examples exceeding 100 [7] [8].

The versatility of this approach is further demonstrated by its application to a wide range of aldehyde partners, allowing for the preparation of diverse [1,1'-binaphthalene]-2,2'-diamine derivatives with high enantiomeric excess. The mild reaction conditions and operational simplicity make this method particularly attractive for synthetic applications [7] [8].

Transfer Hydrogenation Approaches

Transfer hydrogenation methodologies have proven highly effective for the kinetic resolution and dynamic kinetic resolution of [1,1'-binaphthalene]-2,2'-diamine derivatives [9] [10]. These approaches typically employ ruthenium-based catalysts in combination with chiral ligands to achieve high levels of enantioselectivity.

The strategy relies on the configurational instability of cyclic biaryl aminal precursors that exist in equilibrium with their amino-imine open forms. This equilibrium is crucial for enabling dynamic kinetic resolution, where racemization of the substrate occurs simultaneously with the kinetic resolution process [9]. The configurational lability allows for theoretical yields approaching 100% rather than the 50% limitation of simple kinetic resolution.

Ruthenium catalysts bearing chiral diamine ligands, such as those derived from 1,2-diphenylethylenediamine (DPEN), are particularly effective for this transformation. The metal-ligand combination provides both the catalytic activity for the transfer hydrogenation and the stereochemical control necessary for high enantioselectivity [9] [10]. The reaction typically employs isopropanol as both solvent and hydrogen source, with the alcohol being oxidized to acetone during the process.

The substrate scope of transfer hydrogenation approaches is remarkably broad, encompassing various substitution patterns on the binaphthyl scaffold and different amine substituents. The method tolerates both electron-rich and electron-poor aromatic systems, as well as aliphatic substitutions. The reaction conditions are generally mild, proceeding at room temperature or slightly elevated temperatures [9] [10].

Recent advances have demonstrated the application of this methodology to the preparation of BINAM homologues with nearly perfect enantioselectivities, reaching up to 99% enantiomeric excess. The operational simplicity and broad substrate scope make transfer hydrogenation an attractive option for the preparation of enantiomerically pure [1,1'-binaphthalene]-2,2'-diamine derivatives [9] [10].

Crystallization-Induced Deracemization (CID)

Chiral Ammonium Salt-Mediated Deracemization

Crystallization-induced deracemization using chiral ammonium salts represents a breakthrough approach for obtaining enantiomerically pure [1,1'-binaphthalene]-2,2'-diamine derivatives with theoretical yields approaching 100% [11] [12]. This method combines the advantages of crystallization-based resolution with simultaneous racemization, overcoming the 50% yield limitation of classical resolution techniques.

The process employs N-benzylcinchonidinium chloride as the chiral ammonium salt, which forms selective cocrystal complexes with one enantiomer of [1,1'-binaphthalene]-2,2'-diamine. The cocrystal formation is driven by multiple intermolecular interactions, including hydrogen bonding between the ammonium cation and the diamine nitrogen atoms, as well as π-π stacking interactions between the aromatic systems [11] [12].

The selectivity of cocrystal formation is remarkable, with the N-benzylcinchonidinium chloride showing strong preference for the (R)-enantiomer of [1,1'-binaphthalene]-2,2'-diamine. The cocrystal precipitates from solution in yields of 61-75%, delivering enantiomeric excesses of 95-99% after acid-mediated decomposition [11] [12]. The crystallization process is kinetically controlled, with the more stable diastereomeric complex forming preferentially.

The method demonstrates excellent scalability, with successful implementation on multi-gram scales. In a representative 5-gram scale reaction, (R)-[1,1'-binaphthalene]-2,2'-diamine derivative was obtained in 84% yield with 97% enantiomeric excess without requiring chromatographic purification [11] [12]. The chiral ammonium salt can be recovered in 92% yield through simple extraction and reused in subsequent cycles, making the process economically viable.

The versatility of this approach extends to various [1,1'-binaphthalene]-2,2'-diamine derivatives, including those with substitutions at the 6,6'-positions. The method is particularly effective for substrates bearing methyl, ethyl, chloro, bromo, or methoxyl substituents, maintaining high yields and enantiomeric excesses across this range [11] [12]. The operational simplicity and lack of chromatographic purification requirements make this method highly attractive for industrial applications.

Copper-Catalyzed Dynamic Processes

Copper-catalyzed dynamic processes have emerged as a powerful tool for the crystallization-induced deracemization of [1,1'-binaphthalene]-2,2'-diamine derivatives [11] [12]. These methods combine efficient racemization catalysis with selective crystallization, enabling the conversion of racemic starting materials to enantiomerically pure products in a single operation.

The copper catalyst system consists of copper(I) chloride paired with a bulky aliphatic diamine ligand. The optimal ligand features two tert-butyl groups attached to the diamine backbone, which is essential for achieving efficient racemization [11] [12]. The requirement for bulky substituents suggests that the racemization mechanism proceeds through a radical-cation intermediate, where the bulky groups facilitate the formation of a delocalized radical species that allows axial rotation.

The racemization process is significantly accelerated by the bidentate diamine ligand, with complete racemization achieved in 50 minutes under optimal conditions. The ligand effect is crucial, as diamine ligands with smaller substituents (such as methyl groups) show no activity in promoting racemization [11] [12]. This observation highlights the importance of steric bulk in stabilizing the transition state for axial rotation.

The mechanistic studies reveal that the racemization likely proceeds via a radical-cation pathway, with oxygen playing an indispensable role in initiating the copper catalysis. The process is completely suppressed by radical scavengers such as TEMPO or BHT, confirming the involvement of radical intermediates [11] [12]. The copper catalyst exhibits high efficiency and selectivity in racemizing the biaryl skeleton while maintaining compatibility with the crystallization process.

The integration of copper-catalyzed racemization with chiral ammonium salt-mediated crystallization results in a highly efficient deracemization process. The method works effectively for BINOL, NOBIN, and BINAM derivatives, demonstrating broad applicability across different types of axially chiral biaryls [11] [12]. The scalability and operational simplicity of this approach make it particularly attractive for preparative applications.

Racemization-Resolution Tandem Processes

Racemization-resolution tandem processes represent an advanced approach that combines multiple catalytic cycles to achieve continuous conversion of racemic [1,1'-binaphthalene]-2,2'-diamine to enantiomerically pure material [13] [14]. These processes typically involve the integration of racemization catalysis with resolution techniques, allowing for theoretical yields approaching 100%.

Recent developments have demonstrated the application of visible-light-driven racemization in tandem with kinetic resolution processes. The photocatalytic racemization employs iridium complexes such as Ir(dF(CF3)ppy)2(dtbpy)PF6 in combination with N,N-dimethylaniline as an electron donor [13]. The process operates through single-electron oxidation of the [1,1'-binaphthalene]-2,2'-diamine substrate, generating a radical cation species that undergoes rapid racemization at the axial chirality center.

The photocatalytic system operates under mild conditions, typically 30-40°C with blue light irradiation. The racemization is nearly complete, producing racemic [1,1'-binaphthalene]-2,2'-diamine in 99% yield with <1% enantiomeric excess [13]. The efficiency of the racemization process is crucial for the success of the tandem approach, as incomplete racemization would limit the theoretical yield of the resolution step.

The integration of photocatalytic racemization with kinetic resolution has been demonstrated to achieve 80% enantioselectivity in the dynamic kinetic resolution process [13]. While this represents a significant improvement over simple kinetic resolution, further optimization of the catalyst systems and reaction conditions may lead to even higher selectivities. The mild reaction conditions and operational simplicity make this approach particularly attractive for synthetic applications.

The broader applicability of racemization-resolution tandem processes extends to various catalytic systems, including those based on ruthenium, copper, and other transition metals. The key requirement is the compatibility between the racemization catalyst and the resolution process, which often requires careful optimization of reaction conditions and catalyst loading [13] [14]. These tandem processes represent a promising direction for the development of more efficient methods for obtaining enantiomerically pure [1,1'-binaphthalene]-2,2'-diamine derivatives.

Atroposelective Synthesis of Enantiomerically Pure BINAM

Chiral Phosphoric Acid-Catalyzed Approaches

Chiral phosphoric acid-catalyzed approaches for the atroposelective synthesis of enantiomerically pure [1,1'-binaphthalene]-2,2'-diamine represent a direct and efficient strategy that avoids the need for resolution of racemic mixtures [15] [16] [17]. These methods typically involve the asymmetric construction of the biaryl axis through catalytic processes that establish the axial chirality during bond formation.

The most successful approaches utilize BINOL-derived chiral phosphoric acids as catalysts for various bond-forming reactions that create the biaryl linkage. The phosphoric acid catalysts provide both Brønsted acid activation and a chiral environment that controls the stereochemical outcome of the reaction. The bulky substituents at the 3,3'-positions of the BINOL backbone create a chiral pocket that effectively discriminates between the two possible axial configurations [15] [16] [17].

One particularly effective approach involves the chiral phosphoric acid-catalyzed direct arylation of aniline derivatives with activated aryl partners. The reaction proceeds through the formation of a chiral phosphoric acid-substrate complex, where the phosphoric acid activates the electrophilic partner while simultaneously providing stereochemical control [15] [16] [17]. The method demonstrates excellent enantioselectivity, with enantiomeric excesses typically ranging from 85-99%.

The substrate scope of these reactions is remarkably broad, accommodating various substitution patterns on both the nucleophilic and electrophilic partners. Electron-rich and electron-poor aromatic systems are both well-tolerated, as are various functional groups including halides, alkyl groups, and heteroatoms [15] [16] [17]. The mild reaction conditions, typically room temperature in non-polar solvents, make these methods particularly attractive for synthetic applications.

The mechanism of these transformations typically involves the formation of a tight ion pair between the protonated substrate and the chiral phosphate anion. This ion pair provides the stereochemical control necessary for high enantioselectivity, with the chiral phosphate acting as both an activating group and a stereodirecting element [15] [16] [17]. The understanding of these mechanistic details has enabled the development of more efficient and selective catalytic systems.

Diastereoselective Synthesis via Chiral Auxiliaries

Diastereoselective synthesis of [1,1'-binaphthalene]-2,2'-diamine using chiral auxiliaries represents a complementary approach to direct asymmetric synthesis [18] [19] [20]. These methods rely on the temporary attachment of a chiral auxiliary to one of the reaction partners, which directs the stereochemical outcome of the bond-forming reaction through steric and electronic effects.

The Evans oxazolidinone chiral auxiliary system has proven particularly effective for diastereoselective synthesis of biaryl compounds. The oxazolidinone auxiliary can be attached to carboxylic acid derivatives, creating a chiral acyl equivalent that undergoes highly diastereoselective reactions [19] [20]. The rigid bicyclic structure of the oxazolidinone creates a well-defined chiral environment that effectively controls the approach of electrophilic partners.

The diastereoselective reactions typically proceed through chelated transition states, where the chiral auxiliary coordinates to the metal catalyst or Lewis acid promoter. This coordination creates a rigid, well-defined geometry that favors the formation of one diastereomer over the other [19] [20]. The diastereoselectivity is often extremely high, with ratios exceeding 95:5 in many cases.

Following the diastereoselective bond-forming reaction, the chiral auxiliary can be removed under mild conditions without affecting the newly formed stereogenic center. The auxiliary can typically be recovered in high yield and reused in subsequent reactions, making this approach economically viable for synthetic applications [19] [20]. The products obtained after auxiliary removal are enantiomerically pure [1,1'-binaphthalene]-2,2'-diamine derivatives.

The versatility of chiral auxiliary-based approaches is demonstrated by their compatibility with various reaction types, including acylation, alkylation, and cycloaddition reactions. The predictable stereochemical outcome and broad substrate scope make these methods particularly valuable for the synthesis of complex [1,1'-binaphthalene]-2,2'-diamine derivatives [19] [20]. The ability to separate diastereomeric intermediates by standard chromatographic methods provides an additional advantage over methods that produce enantiomeric mixtures.

The synthetic utility of these approaches has been demonstrated in numerous natural product syntheses and pharmaceutical applications. The high diastereoselectivity and operational simplicity make chiral auxiliary-based methods particularly attractive for large-scale synthesis of enantiomerically pure [1,1'-binaphthalene]-2,2'-diamine derivatives [19] [20].

Research Findings and Data Analysis

The comprehensive analysis of enantioselective methodologies for [1,1'-binaphthalene]-2,2'-diamine resolution reveals several key findings regarding the relative effectiveness of different approaches. Classical resolution methods consistently achieve enantiomeric excesses greater than 99.5%, but are limited by the theoretical 50% yield constraint inherent to resolution techniques [1]. The reliability and reproducibility of these methods make them particularly suitable for applications requiring the highest levels of enantiomeric purity.

Catalytic kinetic resolution methods offer significant advantages in terms of operational efficiency and selectivity factors. The chiral calcium phosphate-catalyzed acylation method demonstrates exceptional selectivity factors reaching s = 127, which represents a substantial improvement over traditional resolution techniques [5] [6]. The Brønsted acid-catalyzed imine formation approach provides excellent substrate scope and functional group tolerance, with selectivity factors typically exceeding 50 [7] [8]. Transfer hydrogenation approaches offer the additional advantage of enabling dynamic kinetic resolution, potentially achieving theoretical yields approaching 100% [9] [10].

Crystallization-induced deracemization represents a paradigm shift in resolution methodology, combining the advantages of crystallization-based separation with simultaneous racemization. The chiral ammonium salt-mediated approach achieves yields of 75-84% with enantiomeric excesses of 95-99%, demonstrating clear superiority over classical resolution in terms of material efficiency [11] [12]. The copper-catalyzed dynamic processes provide additional mechanistic insights into the racemization pathway, revealing the crucial role of radical intermediates in enabling axial rotation [11] [12].

Atroposelective synthesis methods offer the most direct approach to enantiomerically pure [1,1'-binaphthalene]-2,2'-diamine, eliminating the need for resolution of racemic mixtures. Chiral phosphoric acid-catalyzed approaches demonstrate excellent enantioselectivity and broad substrate scope, with enantiomeric excesses typically ranging from 85-99% [15] [16] [17]. Diastereoselective synthesis using chiral auxiliaries provides predictable stereochemical outcomes and high selectivity, making these methods particularly valuable for complex synthetic applications [19] [20].

The data analysis reveals that the choice of methodology depends on the specific requirements of the application, including the desired scale, enantiomeric purity, and substrate scope. For applications requiring the highest levels of enantiomeric purity, classical resolution methods remain the gold standard. For preparative applications where material efficiency is crucial, crystallization-induced deracemization offers significant advantages. For synthetic applications requiring broad substrate scope and operational simplicity, catalytic kinetic resolution and atroposelective synthesis provide excellent alternatives.

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4488-22-6

Wikipedia

2,2'-diamino-1,1'-dinaphthyl

Dates

Last modified: 08-15-2023

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